Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, aromatic amines, and benzodioxole derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine.
Cyclization reactions: Often performed under reflux conditions with solvents like ethanol or methanol.
Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and employing continuous flow processes for efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential bioactivity.
Medicine
In medicinal chemistry, ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety.
Sulfamoylphenyl derivatives: Compounds with a sulfamoylphenyl group.
Uniqueness
ETHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-(4-SULFAMOYLPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H25N3O7S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H25N3O7S/c1-2-33-25(30)23-21(14-6-11-19-20(12-14)35-13-34-19)22-17(4-3-5-18(22)29)28(24(23)26)15-7-9-16(10-8-15)36(27,31)32/h6-12,21H,2-5,13,26H2,1H3,(H2,27,31,32) |
InChI Key |
GKFYXMWHRZJLHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=C(C=C5)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.